molecular formula C13H17N3O4S B5568300 5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone

5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone

Cat. No.: B5568300
M. Wt: 311.36 g/mol
InChI Key: CEGIASPGNSTSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C13H17N3O4S and its molecular weight is 311.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.09397721 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Imaging Applications in Parkinson's Disease

The compound HG-10-102-01, related structurally to 5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone, has been synthesized for potential use as a PET imaging agent in Parkinson's disease research. The synthesis involves multi-step reactions yielding the target tracer with high radiochemical purity and specific activity, indicating its utility in neuroimaging studies for the visualization of LRRK2 enzyme activity, which is implicated in Parkinson's disease (Wang et al., 2017).

Heterocyclic Compound Synthesis for Anti-inflammatory and Analgesic Agents

Research into the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has led to the development of compounds with significant anti-inflammatory and analgesic activities. This research showcases the potential pharmaceutical applications of pyrimidinone derivatives in creating more effective treatments for inflammation and pain (Abu‐Hashem et al., 2020).

Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition

4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have been identified as important intermediates for inhibiting tumor necrosis factor alpha and nitric oxide. A green synthetic method has been established for these compounds, indicating their potential application in anti-inflammatory and anticancer therapies (Lei et al., 2017).

Novel Pyrimidinone/Fused Pyrimidinone Derivatives

Research into 4-(N-allyl-N-aryl)amino-1,3-diaza-1,3-butadienes has led to the development of novel pyrimidinone and fused pyrimidinone derivatives via [4+2] cycloaddition reactions. These compounds have potential applications in various fields of chemistry and drug development due to their unique structural properties (Sharma & Mahajan, 1997).

Properties

IUPAC Name

4-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-prop-2-enyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-2-3-9-11(18)14-13(15-12(9)19)21-8-10(17)16-4-6-20-7-5-16/h2H,1,3-8H2,(H2,14,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGIASPGNSTSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(N=C(NC1=O)SCC(=O)N2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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